5-Dehydroepisterol

Description

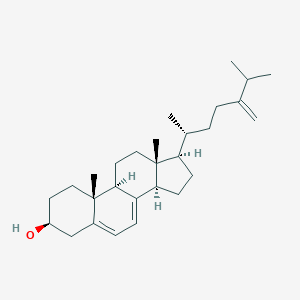

Structure

3D Structure

Properties

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNVCGPJXYABB-LOIOQLKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447480 | |

| Record name | 5-dehydroepisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Dehydroepisterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23582-83-4 | |

| Record name | 5-Dehydroepisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-dehydroepisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dehydroepisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W3AHW3TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Dehydroepisterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 5-Dehydroepisterol in Leishmania: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the function of 5-dehydroepisterol in Leishmania, a critical intermediate in the parasite's unique sterol biosynthesis pathway. Understanding the role of this molecule is paramount for the development of novel anti-leishmanial therapeutics that target this essential metabolic route.

Introduction: The Significance of Sterol Metabolism in Leishmania

Leishmania species, the causative agents of leishmaniasis, rely on a distinct sterol metabolism that diverges significantly from their mammalian hosts. While mammalian cells utilize cholesterol as the primary sterol for membrane structure and function, Leishmania synthesizes ergosterol and other 24-methyl sterols.[1] This metabolic difference presents a key vulnerability that can be exploited for therapeutic intervention. The ergosterol biosynthesis pathway is essential for the parasite's growth, proliferation, and viability, making the enzymes and intermediates within this pathway attractive drug targets.[2]

This compound: A Key Intermediate in Ergosterol Biosynthesis

This compound is a prominent C28 sterol that serves as a crucial intermediate in the multi-step conversion of lanosterol to ergosterol in Leishmania promastigotes. It is one of the major endogenous sterols found in these parasites, often present in significant quantities alongside ergosterol. The formation of this compound is a critical step in the pathway, and its subsequent modification is essential for the production of the final membrane sterol, ergosterol.

The ergosterol biosynthesis pathway in Leishmania is a complex process involving a series of enzymatic reactions, including demethylations, desaturations, and isomerizations. The presence of this compound and other ergostane-based sterols is vital for maintaining the integrity and fluidity of the parasite's cell membrane.

Quantitative Analysis of this compound in Leishmania Promastigotes

The relative abundance of this compound can vary between different Leishmania species. The following table summarizes the quantitative data on the sterol composition of Leishmania promastigotes from various studies.

| Leishmania Species | This compound Abundance (molecules/cell x 10^7) | Ergosterol Abundance (molecules/cell x 10^7) | Other Major Sterols | Reference |

| L. major | 2.2 ± 0.3 | 1.1 ± 0.2 | Cholesterol (0.17 ± 0.02), Cholesta-5,7,24-trienol (0.43 ± 0.02) | [3] |

| L. donovani | 2.0 ± 0.5 | 0.9 ± 0.3 | Cholesterol (0.21 ± 0.04), Cholesta-5,7,24-trienol (1.3 ± 0.13) | [3] |

| L. mexicana | 4.0 ± 0.2 | 0.26 ± 0.11 | Cholesterol (0.20 ± 0.04), Cholesta-5,7,24-trienol (0.29 ± 0.17) | [3] |

| L. amazonensis | 3.8 ± 0.2 | 0.32 ± 0.1 | Cholesterol (0.17 ± 0.02), Cholesta-5,7,24-trienol (1.1 ± 0.5) | [3] |

| L. amazonensis | 68% of total sterols | Not specified as a percentage | Episterol (12%), Cholesterol (6%) | [1] |

The Ergosterol Biosynthesis Pathway and the Position of this compound

The synthesis of ergosterol from lanosterol is a complex pathway with several branches and alternative routes. Below is a diagram illustrating the key steps in the Leishmania ergosterol biosynthesis pathway, highlighting the central position of this compound.

Caption: Simplified Ergosterol Biosynthesis Pathway in Leishmania.

Functional Significance of this compound

While primarily recognized as a crucial precursor to ergosterol, the presence of this compound in significant amounts suggests it may also have direct roles in the biophysical properties of Leishmania membranes. The specific functions of this compound are an area of ongoing research, but it is hypothesized that the blend of different sterols, including this compound, allows the parasite to fine-tune its membrane fluidity and permeability in response to environmental changes.

Disruption of the ergosterol biosynthesis pathway, which leads to an altered ratio of this compound and other sterol intermediates, has been shown to have profound effects on the parasite, including:

-

Altered Membrane Fluidity and Permeability: Changes in the sterol composition can disrupt the normal packing of phospholipids, leading to a less stable and more permeable cell membrane.

-

Impaired Mitochondrial Function: The unique mitochondrion of Leishmania has a distinct sterol composition, and alterations can lead to mitochondrial damage and a decrease in oxidative phosphorylation.[4]

-

Defects in Cell Division and Morphology: Proper sterol composition is essential for the regulation of cell cycle progression and the maintenance of the parasite's characteristic shape.

Experimental Protocols: Sterol Extraction and Analysis

The analysis of the sterol composition in Leishmania is crucial for understanding the effects of potential drug candidates on the ergosterol biosynthesis pathway. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed for this purpose.[5]

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from Leishmania promastigotes.[2]

-

Cell Harvesting: Harvest Leishmania promastigotes in the late logarithmic or early stationary phase of growth by centrifugation at 2,000 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual culture medium.

-

Extraction:

-

Resuspend the cell pellet in a solution of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

-

Add chloroform and water to the mixture to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex again for 1 minute and then centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Storage: Store the dried lipid extract at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

-

Derivatization:

-

Resuspend the dried lipid extract in a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Incubate the mixture at 60°C for 1 hour to convert the sterols into their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).

-

Use a suitable temperature program to separate the different sterol-TMS ethers. For example, an initial temperature of 180°C held for 1 minute, followed by a ramp of 20°C/minute to 290°C, and a final hold for 20 minutes.

-

The eluting compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.

-

-

Identification and Quantification:

-

Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library databases.

-

Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard (e.g., cholesterol-d7) added before the extraction.

-

Conclusion and Future Directions

This compound is a central molecule in the essential ergosterol biosynthesis pathway of Leishmania. Its presence and the intricate enzymatic steps involved in its synthesis and conversion represent prime targets for the development of new anti-leishmanial drugs. Further research is needed to fully elucidate the specific biophysical roles of this compound in the parasite's membranes and how its modulation can be effectively used to design novel and specific inhibitors. A deeper understanding of the structure-function relationship of different sterols in the Leishmania membrane will be critical for the rational design of next-generation therapeutics to combat leishmaniasis.

References

- 1. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylamines as highly potent inhibitors of the sterol biosynthesis pathway in Leishmania amazonensis leading to oxidative stress and ultrastructural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sphingolipids ceramide and inositol phosphorylceramide protect the Leishmania major membrane from sterol-specific toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Host cholesterol influences the activity of sterol biosynthesis inhibitors in Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ergosta-5,7,24(28)-trien-3beta-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-5,7,24(28)-trien-3beta-ol, also known by its common name 5-dehydroepisterol, is a crucial intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Its position in this vital metabolic pathway makes it a significant subject of study, particularly in the context of antifungal drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this sterol, with a focus on the experimental data and methodologies that have defined our understanding of this molecule.

Discovery and Historical Context

The elucidation of the ergosterol biosynthesis pathway was a complex process that unfolded over several decades, with significant contributions from numerous research groups. While a singular, definitive "discovery" paper for ergosta-5,7,24(28)-trien-3beta-ol is not readily apparent in the historical literature, its identification is intrinsically linked to the broader investigation of sterol metabolism in fungi, particularly in the yeast Saccharomyces cerevisiae.

The pioneering work of scientists such as D.H.R. Barton was instrumental in unraveling the intricate steps of sterol biosynthesis. Through the study of various yeast mutants that were deficient in ergosterol production, researchers were able to isolate and identify the accumulating sterol intermediates. A pivotal 1974 publication by Barton and his colleagues detailed the analysis of sterols in nystatin-resistant yeast mutants. This research identified several previously unknown sterols, contributing significantly to the mapping of the ergosterol pathway and the placement of intermediates like this compound.[1]

These early studies relied on a combination of genetic and biochemical approaches. By creating specific gene knockouts in yeast, scientists could block the metabolic pathway at different points, leading to the accumulation of the substrate for the disabled enzyme. The subsequent extraction, purification, and structural elucidation of these accumulated sterols were key to piecing together the sequence of enzymatic reactions.

Chemical and Physical Properties

Ergosta-5,7,24(28)-trien-3beta-ol is a C28 sterol with a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a hydroxyl group at the C-3 position, conjugated double bonds at C-5 and C-7 in the B-ring, and a double bond in the side chain at C-24(28).

| Property | Value |

| Molecular Formula | C₂₈H₄₄O |

| Molecular Weight | 396.65 g/mol |

| CAS Number | 23582-83-4 |

| Appearance | Solid |

| Synonyms | This compound, (3β)-Ergosta-5,7,24(28)-trien-3-ol |

Role in the Ergosterol Biosynthesis Pathway

Ergosta-5,7,24(28)-trien-3beta-ol is a key intermediate in the late stages of the ergosterol biosynthesis pathway. Its formation and subsequent conversion are critical for the production of the final product, ergosterol.

The biosynthesis of this intermediate involves the following key enzymatic step:

-

Formation: Ergosta-5,7,24(28)-trien-3beta-ol is synthesized from its precursor, episterol (ergosta-7,24(28)-dien-3β-ol), through the action of the enzyme C-5 sterol desaturase , encoded by the ERG3 gene . This enzyme introduces a double bond at the C-5 position of the sterol B-ring.

Following its formation, ergosta-5,7,24(28)-trien-3beta-ol is further metabolized:

-

Conversion: The enzyme 7-dehydrocholesterol reductase , encoded by the ERG4 gene in some organisms, though the precise enzyme can vary, subsequently reduces the C-24(28) double bond in the side chain to produce ergosta-5,7,22-trien-3β-ol (ergosterol).

The accumulation of ergosta-5,7,24(28)-trien-3beta-ol is a characteristic feature of fungal mutants with a defective ERG4 gene or in the presence of antifungal agents that inhibit downstream enzymatic steps.

Caption: Role of Ergosta-5,7,24(28)-trien-3beta-ol in Ergosterol Biosynthesis.

Experimental Protocols

The isolation and characterization of ergosta-5,7,24(28)-trien-3beta-ol typically involve the cultivation of specific fungal strains (often ergosterol-deficient mutants), followed by extraction, purification, and spectroscopic analysis.

Fungal Culture and Sterol Extraction

A common source for obtaining ergosta-5,7,24(28)-trien-3beta-ol is from cultures of Saccharomyces cerevisiae or other fungi with mutations in the ergosterol biosynthesis pathway, such as an erg4 deletion mutant, which leads to the accumulation of this intermediate.

Protocol for Sterol Extraction from Yeast:

-

Cell Harvesting: Yeast cells are cultured in an appropriate growth medium and harvested by centrifugation.

-

Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol) and heated (e.g., at 80-90°C for 1-2 hours). This step lyses the cells and saponifies lipids.

-

Extraction: After cooling, the non-saponifiable lipids, including sterols, are extracted with an organic solvent such as n-hexane or petroleum ether. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The organic (upper) phase containing the sterols is collected.

-

Drying and Concentration: The collected organic phase is dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen or using a rotary evaporator.

Caption: Workflow for the Extraction of Sterols from Yeast.

Purification and Analysis

The crude sterol extract is then subjected to chromatographic techniques for purification and analytical methods for identification and quantification.

Purification:

-

Column Chromatography: The crude extract can be purified by column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying individual sterols. A C18 column is commonly used with a mobile phase such as methanol, acetonitrile, or a mixture thereof.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of sterols. Prior to analysis, sterols are often derivatized to increase their volatility, for example, by silylation to form trimethylsilyl (TMS) ethers. The gas chromatogram provides retention time data for identification, while the mass spectrum reveals the molecular weight and fragmentation pattern, which is characteristic of the sterol structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of isolated sterols. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure, including the stereochemistry.

-

Ultraviolet (UV) Spectroscopy: The conjugated diene system in the B-ring of ergosta-5,7,24(28)-trien-3beta-ol gives rise to a characteristic UV absorption spectrum, which can be used for its detection and quantification.

| Analytical Technique | Typical Application |

| GC-MS | Identification and quantification of sterols in a mixture. |

| ¹H and ¹³C NMR | Definitive structural elucidation of purified compounds. |

| HPLC | Separation and quantification of individual sterols. |

| UV Spectroscopy | Detection and quantification based on conjugated double bonds. |

Biological Significance and Therapeutic Relevance

The primary biological significance of ergosta-5,7,24(28)-trien-3beta-ol lies in its role as an essential precursor to ergosterol. Ergosterol is a vital component of fungal cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins. Consequently, the disruption of the ergosterol biosynthesis pathway is a major strategy for antifungal therapy.

Target for Antifungal Drugs:

Several classes of antifungal drugs target enzymes in the ergosterol biosynthesis pathway. While no drugs specifically target the conversion of ergosta-5,7,24(28)-trien-3beta-ol, its accumulation or depletion can be an indicator of the efficacy of drugs that act on upstream or downstream enzymes. For instance, azole antifungals inhibit lanosterol 14α-demethylase (Erg11p), an enzyme earlier in the pathway, leading to a depletion of all subsequent intermediates, including this compound.

Signaling Pathways:

Currently, there is limited evidence for a direct role of ergosta-5,7,24(28)-trien-3beta-ol in specific signaling pathways. Its primary known function is as a metabolic intermediate. However, the accumulation of this and other ergosterol precursors due to genetic defects or drug treatment can lead to alterations in membrane composition and fluidity, which may indirectly affect cellular signaling processes.

Conclusion

Ergosta-5,7,24(28)-trien-3beta-ol, or this compound, is a sterol of significant interest in the fields of mycology, biochemistry, and drug development. Its discovery and characterization have been integral to our understanding of the ergosterol biosynthesis pathway. The experimental methodologies developed for its isolation and analysis from fungal sources continue to be relevant in the ongoing search for novel antifungal agents that target this essential metabolic route. Further research may yet uncover more direct biological activities or signaling roles for this important intermediate.

References

An In-depth Technical Guide to the Enzymatic Conversion of Episterol to 5-Dehydroepisterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of episterol to 5-dehydroepisterol, a critical step in the biosynthesis of essential sterols such as ergosterol in fungi. The reaction is catalyzed by the highly conserved enzyme, C-5 sterol desaturase, also known as lathosterol oxidase or ERG3 in the model organism Saccharomyces cerevisiae. This document details the biochemical pathway, enzymatic mechanism, and offers structured experimental protocols for the study of this conversion. Quantitative data from relevant literature is summarized, and key experimental workflows are visualized to facilitate understanding and replication. This guide is intended to be a valuable resource for researchers in biochemistry, mycology, and drug development, particularly those targeting the fungal ergosterol biosynthesis pathway.

Introduction

Sterols are vital components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which serves a similar role to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process and a well-established target for antifungal drug development. One of the key reactions in this pathway is the desaturation of episterol at the C-5 position to form this compound.

This conversion is catalyzed by the enzyme C-5 sterol desaturase (EC 1.14.21.6), a membrane-bound oxidoreductase.[1][2] In the budding yeast Saccharomyces cerevisiae, this enzyme is encoded by the ERG3 gene.[1] The reaction introduces a double bond between carbons 5 and 6 of the sterol B-ring, a crucial modification for the subsequent steps leading to ergosterol. Given its importance in producing a key fungal-specific molecule, ERG3 is a potential target for novel antifungal therapies. Understanding the kinetics and mechanism of this enzyme is therefore of significant interest.

Biochemical Pathway and Mechanism

The conversion of episterol to this compound is an integral part of the later stages of the ergosterol biosynthesis pathway, which primarily occurs in the endoplasmic reticulum.[1]

Ergosterol Biosynthesis Pathway Context

The ergosterol biosynthesis pathway can be broadly divided into several stages, starting from acetyl-CoA. The conversion of episterol is a key step in the final modifications of the sterol molecule.

Enzymatic Mechanism

The C-5 sterol desaturase is a non-heme, iron-containing enzyme that utilizes molecular oxygen and a reducing equivalent, either NADH or NADPH, to catalyze the desaturation of the C-5(6) bond of the sterol substrate.[2] While the enzyme in Arabidopsis thaliana shows a preference for NADH, the S. cerevisiae enzyme has little preference between NADH and NADPH.[2] The reaction mechanism is proposed to involve the abstraction of hydrogen atoms from C-5 and C-6 by an iron-coordinated oxygen species, leading to the formation of a double bond.[2] The enzyme contains highly conserved histidine-rich motifs that are believed to be involved in coordinating the iron cofactor.[2]

Quantitative Data

| Parameter | Value | Organism/Conditions | Reference |

| Substrate Specificity | Episterol | Saccharomyces cerevisiae | [1][2] |

| Cofactors | NAD(P)H, O₂, Iron | Eukaryotes | [3] |

| Cellular Localization | Endoplasmic Reticulum | Saccharomyces cerevisiae | [1] |

| Effect of ERG3 Deletion | Accumulation of episterol and other Δ7-sterols | Saccharomyces cerevisiae | [4] |

Note: Specific Km and Vmax values for the conversion of episterol by purified S. cerevisiae ERG3 are not well-documented in publicly available literature. The provided data is based on functional studies and characterization of the enzyme's role in the metabolic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of episterol to this compound.

Preparation of Yeast Microsomes for C-5 Sterol Desaturase Activity

This protocol describes the isolation of the microsomal fraction from Saccharomyces cerevisiae, which is enriched in C-5 sterol desaturase.

Materials:

-

S. cerevisiae culture

-

Lysis Buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM EDTA, 1.5% KCl)

-

Spheroplasting Buffer (e.g., 1.2 M sorbitol, 20 mM K-phosphate pH 7.4)

-

Zymolyase

-

Homogenization Buffer (e.g., 0.6 M sorbitol, 20 mM MES-Tris pH 6.9, 1 mM EGTA, 0.2 mM PMSF)

-

Glass beads (0.5 mm diameter)

-

Centrifuge and ultracentrifuge

Procedure:

-

Grow S. cerevisiae cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with distilled water.

-

Pre-treat cells with a reducing agent (e.g., DTT) in a suitable buffer.

-

Resuspend the cell pellet in spheroplasting buffer containing zymolyase and incubate until spheroplasts are formed.

-

Gently harvest the spheroplasts by centrifugation.

-

Resuspend the spheroplasts in ice-cold homogenization buffer.

-

Lyse the spheroplasts by mechanical disruption using glass beads.

-

Perform a series of differential centrifugation steps to isolate the microsomal fraction. Typically, a low-speed spin is used to remove cell debris and nuclei, followed by a high-speed spin to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in activity assays.

In Vitro C-5 Sterol Desaturase Activity Assay

This protocol outlines a method to measure the activity of C-5 sterol desaturase in isolated yeast microsomes.

Materials:

-

Yeast microsomal fraction

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Episterol (substrate)

-

NAD(P)H (cofactor)

-

Bovine Serum Albumin (BSA)

-

Reaction termination solvent (e.g., methanol/chloroform)

-

Internal standard for GC-MS analysis (e.g., cholesterol)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD(P)H, and BSA.

-

Add the microsomal protein to the reaction mixture.

-

Initiate the reaction by adding episterol (solubilized in a suitable detergent like Triton X-100).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding a solvent mixture to precipitate proteins and extract lipids.

-

Add an internal standard for quantitative analysis.

-

Separate the organic phase containing the sterols.

-

Dry the organic phase and derivatize the sterols for GC-MS analysis.

-

Analyze the sample by GC-MS to quantify the amounts of episterol (substrate) and this compound (product).

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and analysis of sterols from yeast cells or in vitro reaction mixtures.

Materials:

-

Yeast cell pellet or reaction mixture

-

Saponification solution (e.g., methanolic KOH)

-

Hexane

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Saponification: Resuspend the cell pellet or reaction mixture in the saponification solution and heat to hydrolyze steryl esters.

-

Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with hexane.

-

Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Derivatization: Add a derivatization reagent to the dried sterol extract and heat to form trimethylsilyl (TMS) ethers of the sterols. This increases their volatility for GC analysis.[5]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for identification and quantification.

-

Data Analysis: Identify episterol and this compound based on their retention times and mass spectra compared to authentic standards. Quantify the sterols by comparing their peak areas to that of an internal standard.

Conclusion

The enzymatic conversion of episterol to this compound by C-5 sterol desaturase is a pivotal reaction in the biosynthesis of ergosterol in fungi. This technical guide has provided a detailed overview of the biochemical context, the enzymatic mechanism, and comprehensive experimental protocols for the investigation of this process. The provided workflows and data summaries are intended to serve as a practical resource for researchers aiming to further elucidate the function of this important enzyme and to explore its potential as a target for the development of novel antifungal agents. Further research to determine the precise kinetic parameters of ERG3 with its native substrate will be crucial for a more complete understanding of its catalytic efficiency and for the rational design of specific inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Titration of C-5 Sterol Desaturase Activity Reveals Its Relationship to Candida albicans Virulence and Antifungal Susceptibility Is Dependent upon Host Immune Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional Analysis of the C-5 Sterol Desaturase PcErg3 in the Sterol Auxotrophic Oomycete Pathogen Phytophthora capsici [frontiersin.org]

The Pivotal Role of 5-Dehydroepisterol in Saccharomyces cerevisiae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-dehydroepisterol, a critical sterol intermediate in the ergosterol biosynthesis pathway of Saccharomyces cerevisiae. While transient in wild-type yeast, the study of its function and the consequences of its accumulation in genetic mutants offer profound insights into the structural and regulatory roles of sterols. This document details the position of this compound within the broader metabolic context, its influence on membrane integrity, mitochondrial function, and stress response, and the intricate feedback mechanisms that regulate its production. Comprehensive experimental protocols for sterol analysis and lipid raft isolation are provided, alongside structured data tables and detailed pathway diagrams to facilitate a deeper understanding of its biological significance. This guide serves as a critical resource for researchers investigating fungal cell biology, sterol metabolism, and the development of novel antifungal therapeutics targeting the ergosterol pathway.

Introduction: The Centrality of Ergosterol and its Precursors

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is an indispensable component of the plasma membrane, where it governs essential properties such as fluidity, permeability, and the function of membrane-embedded proteins.[1] The biosynthesis of ergosterol is a complex, energy-intensive process involving over 25 enzymes, making it a primary target for antifungal drugs.[1][2][3]

Within this intricate pathway lies this compound (ergosta-5,7,24(28)-trien-3beta-ol), a key metabolite produced from its precursor, episterol.[4][5] In healthy, wild-type S. cerevisiae, this compound is a short-lived intermediate. However, genetic mutations in the late stages of the ergosterol pathway can lead to its accumulation, revealing its otherwise cryptic biological roles. Understanding the function of this intermediate is crucial for elucidating the specific structural requirements for sterol function and for comprehending the mechanisms of action and resistance to antifungal agents.

The Ergosterol Biosynthesis Pathway: Positioning this compound

The synthesis of ergosterol from acetyl-CoA can be broadly divided into three modules.[6] this compound is formed in the final module, which takes place primarily in the endoplasmic reticulum. The key reaction is the C-5(6) desaturation of episterol, a reaction catalyzed by the enzyme C-5 sterol desaturase, encoded by the ERG3 gene.[7][8][9] Following its synthesis, this compound is further metabolized to ergosta-5,7,22,24(28)-tetraen-3β-ol by the C-22 desaturase, Erg5p.

Caption: Late stages of the ergosterol biosynthesis pathway in S. cerevisiae.

Biological Functions and Consequences of Altered Levels

The precise functions of sterols are often revealed by studying mutant strains that accumulate specific intermediates. Mutations in genes like ERG3, ERG5, or ERG4 block the pathway at different points, leading to distinct sterol profiles and associated phenotypes.

Membrane Integrity and Fluidity

The structure of a sterol molecule, particularly the double bonds in its B ring, is critical for maintaining the physical properties of the plasma membrane. Ergosterol, with its two double bonds, provides the necessary rigidity and fluidity for optimal membrane function.[10][11] The accumulation of intermediates like episterol (in erg3Δ mutants) or this compound can alter these properties.[12]

Changes in membrane composition are known to affect the yeast's sensitivity to various drugs and stresses. For instance, many erg mutants exhibit altered resistance to azole antifungals and other compounds, a direct consequence of modified membrane permeability and altered function of membrane-embedded transporters.

Mitochondrial Function

A hallmark phenotype of certain erg mutants is their inability to grow on non-fermentable carbon sources, such as glycerol or ethanol, which indicates a defect in mitochondrial respiration.[8] Cells lacking a functional ERG3 gene, for example, are viable on glucose but cannot sustain growth through respiration.[8] This respiratory incompetence highlights a critical link between sterol composition and mitochondrial function. Ergosterol is essential for maintaining mitochondrial DNA and the integrity of mitochondrial membranes.[6] The accumulation of pathway intermediates, including the precursor to this compound, disrupts these vital mitochondrial roles.

Endocytosis and Cellular Trafficking

Sterols are integral to the formation and function of lipid rafts—microdomains within the plasma membrane enriched in sphingolipids and sterols that act as platforms for protein sorting and signaling.[13][14] The process of endocytosis, the internalization of plasma membrane components, has specific sterol structural requirements.[10][12] Studies on various erg mutants have shown that the desaturation of the sterol B ring is crucial for the internalization step of endocytosis.[10] An accumulation of sterols lacking the correct double bond configuration, as seen in erg2Δ or erg3Δ mutants, leads to significant defects in this process.[10][12]

Stress Response and Regulation

Proper sterol composition is vital for adaptation to environmental stresses, including osmotic, oxidative, and temperature stress.[2][15][16] The ergosterol pathway is tightly regulated to maintain sterol homeostasis. This regulation occurs primarily at the transcriptional level, mediated by the transcription factors Upc2p and Ecm22p, which bind to Sterol Regulatory Elements (SREs) in the promoters of ERG genes.[6][8] When cellular ergosterol levels are low, or when intermediates accumulate due to a block in the pathway, these transcription factors are activated, leading to the up-regulation of ERG gene expression in a feedback attempt to restore normal sterol levels.[17]

Caption: Transcriptional feedback regulation of the ERG genes in S. cerevisiae.

Data Summary: Phenotypes of Relevant Ergosterol Biosynthesis Mutants

The biological importance of this compound and its precursors is underscored by the distinct phenotypes observed in mutants with defects in the late stages of the ergosterol pathway.

| Gene Mutant | Enzyme Defect | Primary Accumulated Sterol(s) | Key Phenotypes | References |

| erg3Δ | C-5 sterol desaturase | Episterol, Fecosterol | Viable, but unable to grow on non-fermentable carbon sources (respiratory deficient); altered drug sensitivity.[8] | [8] |

| erg5Δ | C-22 sterol desaturase | Ergosta-5,7,24(28)-trienol | Viable; altered sterol profile; often studied in combination with other mutations. | [12] |

| erg4Δ | C-24(28) sterol reductase | Ergosta-5,7,22-trienol | Viable; accumulation of ergosterol's immediate precursor; altered membrane properties. | [12] |

| erg2Δ | C-8 sterol isomerase | Fecosterol, other C-8 sterols | Defective in the internalization step of endocytosis; viable but temperature-sensitive for growth. | [10] |

Experimental Protocols

Protocol for Total Sterol Extraction and Analysis

This protocol describes the saponification-based extraction of non-saponifiable lipids (including sterols) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for the extraction and analysis of sterols from S. cerevisiae.

Methodology:

-

Cell Harvesting: Harvest mid-log phase yeast cells by centrifugation (3,000 x g for 5 minutes). Wash the pellet with sterile distilled water and determine the wet weight.

-

Saponification: Resuspend the cell pellet in a glass tube with 1 mL of 25% (w/v) potassium hydroxide in 35% (v/v) ethanol. This mixture hydrolyzes esterified sterols and fatty acids.

-

Incubation: Incubate the mixture in a water bath at 80°C for 1 hour to ensure complete saponification.

-

Extraction: After cooling to room temperature, add 1 mL of distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the organic phase.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases and collect the upper n-heptane layer into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Analysis: Resuspend the dried lipid film in a suitable solvent (e.g., ethyl acetate). For GC-MS analysis, sterols are often derivatized (e.g., silylated) to increase their volatility. Analyze samples using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

(Protocol adapted from principles described in[18][19])

Protocol for Isolation of Lipid Rafts (Detergent-Resistant Membranes)

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in sterols and sphingolipids, using Triton X-100 insolubility and density gradient centrifugation.

Caption: Workflow for the isolation of lipid rafts from S. cerevisiae.

Methodology:

-

Cell Lysis: Grow yeast cells to mid-log phase. Harvest cells and wash them. Lyse cells mechanically (e.g., with glass beads) in a cold lysis buffer (e.g., TNE buffer: Tris-HCl, NaCl, EDTA) containing protease inhibitors.

-

Detergent Solubilization: Perform a low-speed spin to remove cell debris. Incubate the resulting supernatant with 1% Triton X-100 on ice for 30 minutes to solubilize non-raft membranes.[13][20]

-

Density Gradient Preparation: Adjust the detergent-treated lysate to a high concentration of sucrose or Optiprep (e.g., 40%). Place this mixture at the bottom of an ultracentrifuge tube.[13][21]

-

Gradient Layering: Carefully layer decreasing concentrations of sucrose or Optiprep (e.g., 30% and then 5%) on top of the lysate.

-

Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C. During centrifugation, the buoyant, detergent-insoluble lipid rafts will float up to the interface between the low-density layers.

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the fractions for enrichment of sterols (using the protocol in 5.1) and known raft-associated proteins (e.g., Pma1p) by Western blotting to identify the DRM fractions.

(Protocol adapted from principles described in[13][20][21])

Conclusion and Future Directions

This compound occupies a critical juncture in the ergosterol biosynthesis pathway of Saccharomyces cerevisiae. While its existence is fleeting in wild-type cells, its study through genetic manipulation has been instrumental in defining the stringent structural requirements of sterols for their diverse biological roles. The accumulation of this compound or its immediate precursors profoundly impacts membrane biophysics, mitochondrial respiration, and vesicular trafficking, reinforcing the tight coupling between sterol homeostasis and fundamental cellular processes.

For drug development professionals, the enzymes responsible for producing and consuming this compound—notably Erg3p and Erg5p—represent key targets for the development of novel antifungal agents. A deeper understanding of the functional consequences of blocking these specific steps can inform strategies to create more effective fungistatic or fungicidal compounds and to combat the rise of drug-resistant fungal pathogens. Future research should focus on quantitative lipidomics to precisely map the interplay between sterol intermediates and other lipid species, and on advanced imaging techniques to visualize the sub-cellular consequences of sterol profile alterations in real-time.

References

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ERG3 - Wikipedia [en.wikipedia.org]

- 5. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alliancegenome.org [alliancegenome.org]

- 8. ERG3 | SGD [yeastgenome.org]

- 9. uniprot.org [uniprot.org]

- 10. Specific Sterols Required for the Internalization Step of Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological implications of sterol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple Functions of Sterols in Yeast Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid rafts function in biosynthetic delivery of proteins to the cell surface in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yeast Lipids Can Phase-separate into Micrometer-scale Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Positive and negative regulation of a sterol biosynthetic gene (ERG3) in the post-squalene portion of the yeast ergosterol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 20. maryvillecollege.edu [maryvillecollege.edu]

- 21. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to 5-Dehydroepisterol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dehydroepisterol is a crucial intermediate in the biosynthesis of steroids, particularly in fungi and plants. As a member of the ergosterol derivative family, its chemical structure and properties are of significant interest for understanding sterol metabolism and for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, and biological role of this compound, with a focus on its position within the brassinosteroid biosynthesis pathway. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical Structure and Identification

This compound, systematically named (3β)-ergosta-5,7,24(28)-trien-3-ol, is a C28 sterol. Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and double bonds at C-5, C-7, and C-24(28).

Synonyms: Ergosta-5,7,24(28)-trien-3β-ol, this compound[1]

Molecular Formula: C₂₈H₄₄O[1][2]

Molecular Weight: 396.6 g/mol [1]

CAS Number: 23582-83-4[1][2][3]

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [1] (HMDB) |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | 0.0006 g/L (Predicted) | (ALOGPS) |

| logP (Octanol-Water Partition Coefficient) | 7.64 (Predicted) | [4] (ALOGPS) |

| Polar Surface Area | 20.23 Ų (Predicted) | |

| Refractivity | 125.79 m³·mol⁻¹ (Predicted) | |

| Polarizability | 50.7 ų (Predicted) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are limited in publicly accessible databases. The following table summarizes the available information, noting where data is predicted.

| Spectrum Type | Data | Source |

| ¹H NMR | Predicted spectra are available in some databases, but experimental peak lists are not readily published. | |

| ¹³C NMR | Predicted spectra are available. A full experimental spectrum is available for the related compound Ergosterol.[5] | [1] (SpectraBase) |

| Mass Spectrometry (MS) | Predicted GC-MS spectra are available.[3] | (SpectraBase) |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. | [1] (SpectraBase) |

Chemical Synthesis

A detailed, step-by-step experimental protocol for the de novo synthesis of this compound is not extensively documented in readily available literature. However, its synthesis is often achieved through the dehydrogenation of episterol. The following outlines a general conceptual approach based on known sterol chemistry.

Conceptual Synthesis Workflow:

Conceptual Synthesis Workflow Diagram

Experimental Protocol: Synthesis of this compound from Episterol (Generalized)

Objective: To introduce a double bond at the C-5 position of the sterol nucleus of episterol.

Materials:

-

Episterol

-

Protecting agent for the 3-hydroxyl group (e.g., acetic anhydride, tert-butyldimethylsilyl chloride)

-

Dehydrogenating agent (e.g., N-bromosuccinimide followed by a base, or a specific desaturase enzyme)

-

Deprotecting agent (e.g., lithium aluminum hydride for acetate, or a fluoride source for silyl ethers)

-

Appropriate solvents (e.g., pyridine, dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Methodology:

-

Protection of the 3-Hydroxyl Group: The 3β-hydroxyl group of episterol is first protected to prevent its oxidation during the dehydrogenation step. This is typically achieved by acetylation with acetic anhydride in pyridine or by forming a silyl ether.

-

Allylic Bromination and Dehydrobromination: A common method for introducing a conjugated diene system in sterols involves allylic bromination at C-7 with a reagent like N-bromosuccinimide (NBS), followed by dehydrobromination using a base (e.g., collidine or lithium carbonate) to form the Δ⁵,⁷-diene.

-

Deprotection: The protecting group on the 3-hydroxyl is removed. For an acetate group, this can be done by reduction with a mild reducing agent like lithium aluminum hydride. For a silyl ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and stoichiometry, would need to be optimized for this particular substrate.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the biosynthesis of brassinosteroids in plants and ergosterol in fungi.

Brassinosteroid Biosynthesis Pathway in Arabidopsis thaliana

In plants like Arabidopsis thaliana, this compound is an essential precursor in the synthesis of brassinosteroids, a class of plant hormones that regulate a wide range of developmental processes. The pathway involves a series of enzymatic conversions.

Brassinosteroid Biosynthesis Pathway

This pathway highlights the conversion of episterol to this compound by the enzyme C-5 sterol desaturase (also known as DWF7 or STE1). Subsequently, 7-dehydrocholesterol reductase (DWF5) catalyzes the conversion of this compound to 24-methylenecholesterol, which is a precursor for campesterol and ultimately a range of bioactive brassinosteroids.[6][7][8][9][10]

Role in Fungal Ergosterol Biosynthesis and Antifungal Activity

In fungi, this compound is an intermediate in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. The enzymes in this pathway are well-established targets for antifungal drugs. The disruption of ergosterol synthesis, including the steps involving this compound, can lead to fungal cell death. This makes the enzymes responsible for its synthesis and conversion potential targets for novel antifungal therapies.[11][12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

-

This compound

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer for measuring optical density

Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound is prepared in the growth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control well (fungus in medium without the compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

This compound is a sterol of considerable biological importance, acting as a key metabolic intermediate in both plant and fungal kingdoms. While its role in the brassinosteroid and ergosterol biosynthesis pathways is well-established, there remains a need for more comprehensive experimental data on its physicochemical and spectroscopic properties. Further research into the synthesis and biological activities of this compound and its analogs could pave the way for the development of novel agrochemicals and antifungal agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in these fields.

References

- 1. This compound | C28H44O | CID 10894570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. foodb.ca [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006848) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antifungal sterol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 5-Dehydroepisterol Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-Dehydroepisterol metabolic pathway, a critical route in the biosynthesis of essential sterols in various organisms, including fungi and plants. This document details the core components of the pathway, quantitative data, experimental methodologies, and regulatory networks, offering a valuable resource for researchers in sterol metabolism and professionals involved in the development of antifungal agents and other therapeutics.

Introduction to the this compound Pathway

The this compound metabolic pathway is a key segment of the broader ergosterol and brassinosteroid biosynthesis pathways. It represents a crucial juncture where episterol is converted into intermediates that lead to the formation of vital sterols. In fungi, this pathway is an integral part of ergosterol synthesis, a component essential for fungal cell membrane integrity and fluidity. In plants, it contributes to the production of brassinosteroids, a class of polyhydroxysteroids that play a critical role in growth and development. The central transformation in this pathway involves the conversion of episterol to this compound, which is then further metabolized to 24-methylenecholesterol.

Core Components of the Pathway

The this compound metabolic pathway is primarily defined by two key enzymatic steps:

-

Step 1: Conversion of Episterol to this compound: This reaction is catalyzed by the enzyme C-5 sterol desaturase , also known as ERG3 in Saccharomyces cerevisiae. This enzyme introduces a double bond at the C-5 position of the sterol ring.

-

Step 2: Conversion of this compound to 24-Methylenecholesterol: This reduction reaction is carried out by 7-dehydrocholesterol reductase (DHCR7) . This enzyme reduces the double bond at the C-7 position.

The subcellular localization of these enzymes is primarily the endoplasmic reticulum (ER) , with some evidence suggesting their presence in lipid droplets as well.[1][2]

Quantitative Data

Quantitative understanding of the this compound pathway is crucial for metabolic engineering and drug development. While comprehensive kinetic data for every enzyme with every substrate is not always available, the following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference(s) |

| 7-Dehydrocholesterol Reductase (DHCR7) | Rat | 7-Dehydrocholesterol | 2.8 ± 0.02 µM | - | 24 ± 1 pmol·nmol-1·min-1 | [2][3] |

| 7-Dehydrocholesterol Reductase (DHCR7) | Rat | Desmosterol | 9.4 ± 1.0 µM | - | 33 ± 1 pmol·nmol-1·min-1 | [2] |

Table 2: Metabolite Concentrations in Saccharomyces cerevisiae

| Metabolite | Condition | Concentration (mg/L or other reported unit) | Reference(s) |

| 24-Methylenecholesterol | Engineered S. cerevisiae (flask-shake cultivation) | 178 mg/L | [4][5][6] |

| 24-Methylenecholesterol | Engineered S. cerevisiae (with additional DHCR7 copy) | 225 mg/L | [4][5][6] |

| Ergosterol | Wild-type S. cerevisiae | ~90% of total sterols | [7] |

| Zymosterol, Fecosterol, Episterol | Wild-type S. cerevisiae | Minor components | [7] |

Note: Precise intracellular concentrations of episterol and this compound are often low and transient, making their quantification challenging. The data for 24-methylenecholesterol is from engineered yeast strains designed to accumulate this intermediate.

Regulatory Networks

The this compound pathway is tightly regulated as part of the larger sterol biosynthetic network.

Transcriptional Regulation of ERG3

In Saccharomyces cerevisiae, the transcription of the ERG3 gene is regulated by several factors in response to cellular sterol levels and oxygen availability.

-

Upc2 and Ecm22: These are the primary transcription factors that activate the expression of ERG genes, including ERG3, in response to low sterol levels.[5][8][9] They bind to Sterol Regulatory Elements (SREs) in the promoter regions of these genes.[4][8]

-

Hap1: This heme-dependent transcription factor also plays a role in regulating ERG gene expression in response to oxygen levels.[8]

-

Rox1 and Mot3: These are repressor factors that can inhibit the expression of ERG genes.[9]

-

Iron and Heme Levels: The expression of ERG genes is also modulated by the availability of iron and heme, as several enzymes in the pathway are iron-dependent.[8]

Post-Translational Regulation of DHCR7

The activity of 7-dehydrocholesterol reductase is also regulated at the post-translational level.

-

Cholesterol Feedback Regulation: High levels of cholesterol can accelerate the proteasomal degradation of DHCR7, representing a feedback inhibition mechanism.[10]

-

Phosphorylation: The activity of DHCR7 can be modulated by phosphorylation, with kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA) playing a role.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound pathway.

Sterol Extraction and Analysis by GC-MS from Yeast

This protocol is adapted for the analysis of the sterol composition in Saccharomyces cerevisiae.

Materials:

-

Yeast cell pellet

-

Saline solution (0.9% NaCl)

-

Diethyl ether:hexane (1:1, v/v)

-

Methanolic KOH (2 M)

-

Hexane

-

Anhydrous pyridine

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

-

Internal standard (e.g., cholesterol or epicoprostanol)

Procedure:

-

Cell Harvesting and Washing:

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with saline solution to remove residual media.

-

Wash the pellet with a diethyl ether:hexane (1:1) mixture to remove extracellular lipids.

-

-

Saponification:

-

To the washed cell pellet, add a known amount of internal standard.

-

Add methanolic KOH to liberate sterols from their esterified forms.

-

Incubate at 80°C for 1 hour.

-

-

Extraction:

-

After cooling, add distilled water and hexane.

-

Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the hexane layer.

-

Centrifuge to separate the phases and carefully collect the upper hexane layer.

-

Repeat the hexane extraction twice.

-

Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add anhydrous pyridine and BSTFA with 1% TMCS.

-

Incubate at 100°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterol species.

-

Identify the sterols based on their retention times and mass spectra compared to authentic standards.

-

Quantify the sterols by comparing their peak areas to that of the internal standard.

-

C-5 Sterol Desaturase (ERG3) Enzyme Assay

This protocol describes a method to assay the activity of C-5 sterol desaturase, for example, in microsomal preparations.

Materials:

-

Microsomal fraction containing C-5 sterol desaturase

-

Episterol (substrate)

-

NADPH or NADH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Solvents for extraction (e.g., chloroform:methanol)

-

System for product analysis (e.g., GC-MS or LC-MS)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, microsomal protein, and the substrate episterol (solubilized with a suitable detergent or cyclodextrin).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Start the reaction by adding NADPH or NADH.

-

-

Incubation:

-

Incubate the reaction for a defined period, ensuring the reaction rate is linear with time.

-

-

Termination and Extraction:

-

Stop the reaction by adding a solvent mixture like chloroform:methanol.

-

Add an internal standard for quantification.

-

Extract the lipids as described in the sterol analysis protocol.

-

-

Product Analysis:

-

Analyze the extracted lipids by GC-MS or LC-MS to separate and quantify the product, this compound.

-

Enzyme activity can be calculated based on the amount of product formed per unit time per amount of protein.

-

7-Dehydrocholesterol Reductase (DHCR7) Enzyme Assay

The activity of DHCR7 can be measured using various methods, including commercially available ELISA kits or by monitoring substrate conversion.

Method 1: ELISA Kit

Commercially available ELISA kits provide a straightforward method for quantifying DHCR7 protein levels, which can be an indicator of enzyme activity.[12]

General ELISA Protocol Outline:

-

Prepare standards and samples (e.g., tissue homogenates, cell lysates).

-

Add standards and samples to the antibody-coated microplate wells.

-

Incubate to allow DHCR7 to bind to the immobilized antibody.

-

Wash the wells to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate and wash again.

-

Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric).

-

Measure the signal using a microplate reader.

-

Calculate the DHCR7 concentration in the samples based on the standard curve.

Method 2: Substrate Conversion Assay

This method directly measures the enzymatic activity by quantifying the conversion of a substrate to its product.[13]

Materials:

-

Source of DHCR7 (e.g., liver microsomes)

-

Substrate (e.g., 7-dehydrocholesterol or a suitable analog like ergosterol)

-

NADPH

-

Reaction buffer

-

Extraction solvents

-

HPLC or GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

Combine the enzyme source, substrate, and reaction buffer.

-

Pre-incubate at 37°C.

-

-

Initiation:

-

Start the reaction by adding NADPH.

-

-

Incubation:

-

Incubate for a specific time, ensuring linearity of the reaction.

-

-

Termination and Extraction:

-

Stop the reaction and extract the sterols.

-

-

Analysis:

-

Separate and quantify the product (e.g., cholesterol or brassicasterol if ergosterol is the substrate) using HPLC or GC-MS.

-

Calculate the enzyme activity based on the rate of product formation.

-

Visualizations

The following diagrams illustrate the key pathways and regulatory relationships discussed in this guide.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upc2p and Ecm22p, dual regulators of sterol biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERG3 | SGD [yeastgenome.org]

- 8. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [iro.uiowa.edu]

- 10. Post-translational control of the long and winding road to cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Sterol Extraction from Leishmania Promastigotes: Application Notes for Researchers and Drug Development Professionals

Introduction

Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases with significant global health impact. The sterol composition of Leishmania is distinct from that of its mammalian host, with ergosterol and its derivatives being the predominant sterols instead of cholesterol.[1][2] This unique feature of the parasite's biochemistry presents a promising target for the development of selective antileishmanial drugs.[1] Accurate and reproducible methods for the extraction and quantification of sterols from Leishmania promastigotes are therefore crucial for basic research into parasite biology and for the screening and evaluation of novel therapeutic agents.

This document provides detailed application notes and protocols for the extraction and analysis of sterols from Leishmania promastigotes, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Sterol Composition in Leishmania Promastigotes

The following tables summarize the absolute and relative abundance of major sterols identified in various Leishmania species. These values can serve as a baseline for comparison in experimental studies.

Table 1: Absolute Quantification of Sterols in Leishmania infantum Promastigotes. [1]

| Sterol | Logarithmic Phase (ng/10^8 cells) | Metacyclic Phase (ng/10^8 cells) |

| Cholesterol | 18.0 | 448.3 |

| Ergosterol | 105.2 | 150.7 |

| Ergosta-7,22-dien-3β-ol | 28.1 | 35.4 |

| Stigmasta-7,24(28)-dien-3β-ol | 45.3 | 58.9 |

| Zymosterol | 5.2 | 7.1 |

| Lanosterol | 3.1 | 4.5 |

| Total Sterols | 204.9 | 704.9 |

Table 2: Sterol Composition in Promastigotes of Different Leishmania Species (molecules/cell x 10^7).

| Sterol | L. major | L. donovani | L. mexicana | L. amazonensis |

| Ergosterol | 1.1 ± 0.2 | 0.9 ± 0.3 | 0.26 ± 0.11 | 0.32 ± 0.1 |

| 5-Dehydroepisterol | 2.2 ± 0.3 | 2.0 ± 0.5 | 4.0 ± 0.2 | 3.8 ± 0.2 |

| Cholesterol | 0.17 ± 0.02 | 0.21 ± 0.04 | 0.20 ± 0.04 | 0.17 ± 0.02 |

| Cholesta-5,7,24-trienol | 0.43 ± 0.02 | 1.3 ± 0.13 | 0.29 ± 0.17 | 1.1 ± 0.5 |

| Total Sterols | 3.9 ± 0.5 | 4.4 ± 0.9 | 4.7 ± 0.6 | 5.4 ± 0.8 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and analysis of sterols from Leishmania promastigotes.

Protocol 1: Culturing and Harvesting of Leishmania Promastigotes

-

Culturing: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 26°C.

-

Growth Monitoring: Monitor the growth of the culture by counting the parasites using a hemocytometer.

-

Harvesting: Harvest the promastigotes during the desired growth phase (e.g., logarithmic or stationary) by centrifugation at 2,000 x g for 10 minutes at 4°C.

-

Washing: Wash the parasite pellet twice with cold phosphate-buffered saline (PBS) to remove any remaining culture medium.

Protocol 2: Total Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method.

-

Cell Lysis: Resuspend the washed parasite pellet (e.g., 1 x 10^8 cells) in 1 ml of a chloroform:methanol (1:2, v/v) mixture.

-

Internal Standard: Add an appropriate internal standard (e.g., epicoprostanol or deuterated cholesterol) to the mixture for absolute quantification.

-

Extraction: Vortex the mixture vigorously for 15 minutes.

-

Phase Separation: Add 0.25 ml of chloroform and 0.25 ml of water to the mixture, vortex again, and centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -20°C until further analysis.

Protocol 3: Saponification of Total Lipids (Optional)

This step is performed to hydrolyze esterified sterols to their free form.

-

Resuspension: Resuspend the dried lipid extract in 1 ml of 1 M methanolic KOH.

-

Incubation: Incubate the mixture at 80°C for 1 hour.

-

Extraction of Non-saponifiable Lipids: After cooling, add 1 ml of water and 2 ml of n-hexane. Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Collection: Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

-

Repeat Extraction: Repeat the hexane extraction twice more.

-

Drying: Pool the hexane extracts and evaporate the solvent under a stream of nitrogen gas.

Protocol 4: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: To improve volatility and chromatographic resolution, derivatize the sterols by adding 50 µl of a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60°C for 30 minutes.

-

GC-MS Analysis: Analyze the derivatized sterols using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Identification: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

-

Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to the peak area of the internal standard.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sterol Extraction and Analysis

Caption: Workflow for sterol extraction from Leishmania.

Diagram 2: Ergosterol Biosynthesis Pathway in Leishmania

Caption: Key steps in the Leishmania ergosterol pathway.

References

Application of 5-Dehydroepisterol in Antifungal Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dehydroepisterol is a sterol intermediate in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making the enzymes in its biosynthetic pathway prime targets for antifungal drug development.[5] The presence and antifungal activity of this compound suggest its potential as a lead compound or a chemical scaffold for the development of novel antifungal agents. This document provides an overview of its potential mechanism of action, detailed protocols for evaluating its antifungal properties, and diagrams of relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound is a key intermediate in the late stages of ergosterol biosynthesis. It is synthesized from episterol by the enzyme C-5 sterol desaturase (encoded by the ERG3 gene) and is subsequently converted to 24-methylenecholesterol by 7-dehydrocholesterol reductase.[1][6]

The antifungal activity of this compound may arise from several potential mechanisms:

-

Feedback Inhibition: Accumulation of this compound could potentially lead to feedback inhibition of upstream enzymes in the ergosterol biosynthesis pathway, disrupting the production of essential sterols.

-

Competitive Inhibition: As a structural analog of other sterols in the pathway, this compound might competitively inhibit enzymes for which it is not a substrate, leading to the accumulation of toxic intermediates.

-